2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid
Description
2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with a carboxylic acid group at position 5 and a 3-methyltriazol-4-yl moiety at position 2. The benzimidazole scaffold is widely recognized for its pharmacological relevance, particularly in enzyme inhibition and receptor modulation due to its aromaticity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(3-methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c1-16-9(5-12-15-16)10-13-7-3-2-6(11(17)18)4-8(7)14-10/h2-5H,1H3,(H,13,14)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNIKJYSJQROSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-4-amino-1,2,4-triazole with o-phenylenediamine under acidic conditions to form the benzimidazole ring. This is followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of triazole-substituted compounds.
Scientific Research Applications
2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole and benzimidazole rings can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Triazole vs. Tetrazole : The triazole in the target compound offers fewer hydrogen-bonding sites than tetrazole in CV-11974 but may reduce metabolic instability .
- Substituent Position: The 5-carboxylic acid group (common in all analogs) ensures aqueous solubility, while substituents at position 2 (e.g., triazole, methoxycarbonylamino) dictate target specificity .
Comparison with Heterocyclic Carboxylic Acid Derivatives
The triazole-benzimidazole hybrid is distinct from other heterocycle-carboxylic acid systems:

Key Observations :
- Triazole Advantage : The triazole in the target compound provides stronger π-π stacking and metal-coordination capabilities than pyrazole or isoxazole derivatives .
- Solubility vs. Stability: Benzimidazole-carboxylic acids generally exhibit better solubility than flavonoids (e.g., quercetin) but may lack the latter’s broad-spectrum bioactivity .
Biological Activity
2-(3-Methyltriazol-4-yl)-3H-benzimidazole-5-carboxylic acid is a heterocyclic compound that combines both triazole and benzimidazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H9N5O2
- CAS Number : 2411286-56-9
This unique combination of rings allows for versatile interactions with biological targets, enhancing its potential therapeutic applications.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | S. typhi | 50 μg/ml |
| 2 | C. albicans | 250 μg/ml |
| 3 | E. coli | 62.5 μg/ml |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Potential
Benzimidazole derivatives, including this compound, have been explored for their anticancer properties. Research indicates that they may inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of topoisomerases
- Disruption of microtubule dynamics
For example, a study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against cancer cell lines such as HeLa and MCF-7, with IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of this compound are diverse:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- DNA Interaction : The benzimidazole moiety can intercalate into DNA, affecting replication and transcription processes.
- Cell Signaling Pathways : It may modulate various signaling pathways associated with inflammation and cell survival.
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives:
- Antimicrobial Study : A recent investigation evaluated the antimicrobial efficacy of a series of benzimidazole derivatives against clinical isolates of bacteria and fungi. The study found that compounds similar to this compound exhibited potent activity against resistant strains .
- Anticancer Research : In vitro studies on cancer cell lines demonstrated that derivatives with modifications at the triazole ring showed enhanced cytotoxic effects compared to unmodified versions, suggesting that structural optimization could lead to more effective anticancer agents .
Q & A
Q. How should researchers address contradictory bioactivity data across studies?
- Methodology : Conduct systematic meta-analysis:
- Compare assay conditions (e.g., cell lines, serum concentrations).
- Validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Re-evaluate compound purity and stereochemistry, as impurities or epimers (e.g., 5% co-eluting isomers) can skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

